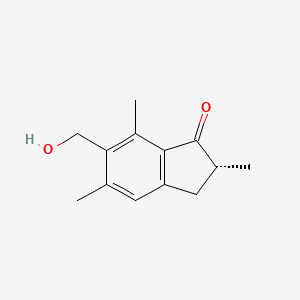

Norpterosin B

描述

Synthesis Analysis

The synthesis of complex bioactive natural products, such as Elisapterosin B, has been a subject of research, illustrating innovative approaches to constructing intricate molecular structures. For instance, a strategy involving stereocontrolled synthesis through oxidative cyclization of an elisabethin precursor demonstrates a potent method for creating compounds with significant biological activities (Nobuaki Waizumi, A. Stanković, V. Rawal, 2003). This process, starting from simple amino acid-derived compounds, showcases the capabilities in synthesizing complex structures through a series of carefully planned chemical transformations.

Molecular Structure Analysis

The elucidation of Norpterosin B's molecular structure has been pivotal in understanding its biological functions and chemical behavior. The discovery of novel terpenoids with unusual carbocyclic skeletons from marine sources highlights the diverse structural possibilities nature offers. These compounds, including Elisapterosin A and B, possess unique cagelike frameworks that are not commonly found in diterpenes, underscoring the complexity and diversity of natural product chemistry (A. Rodríguez, C. Ramírez, I. I. Rodríguez, C. Barnes, 2000).

Chemical Reactions and Properties

The chemical reactions central to Norpterosin B's synthesis, such as the combined C-H activation/Cope rearrangement, illustrate the innovative strategies utilized in organic synthesis. This approach not only establishes the key stereocenters in the natural products but also demonstrates the versatility of chemical reactions in constructing complex molecular architectures (H. Davies, X. Dai, M. Long, 2006).

科学研究应用

Elisapterosins A and B New Diterpenes with Unique Frameworks

- Rodríguez等人(2000年)的研究从伊丽莎白假海扇珊瑚中分离出四种二萜化合物和一种非二萜化合物,其中包括Elisapterosin B。该研究指出Elisapterosin B具有独特的四环碳骨架,并在体外表现出强烈的抗结核活性(Rodríguez, Ramírez, Rodríguez, & Barnes, 2000)。

Pteris Semipinnata的化学研究 - Zhan等人(2010年)对半羽蕨进行了化学研究,分离出三种伊吕达兰类倍半萜化合物,包括(2R)-norpterosin B。这些化合物的结构是通过光谱方法确定的,包括广泛的二维核磁共振和圆二色性分析(Zhan, Ying, Zhang, Li, & Shan, 2010)。

关于Pteris Semipinnata的另一项研究 - 在一项相关研究中,Zhan等人(2009年)从半羽蕨中鉴定出一种新的ent-考酮二萜化合物和三种具有1-茚酮骨架的已知倍半萜化合物,包括norpterosin C。这项研究增加了对半羽蕨中化学多样性的理解,尽管它并不直接涉及Norpterosin B(Zhan, Zhang, Li, & Shan, 2009)。

作用机制

Target of Action

Norpterosin B, also known as (2R)-Norpterosin B, is a sesquiterpenoid isolated from Pteris semipinnata It’s known to exhibit anti-inflammatory, antioxidant, and antitumor activities .

Mode of Action

It is known to inhibit inflammatory responses and tumor growth , suggesting it may interact with targets involved in these processes

Biochemical Pathways

Given its reported anti-inflammatory and antitumor activities , it can be inferred that it may influence pathways related to inflammation and cell proliferation.

Result of Action

Norpterosin B has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities . It has been shown to inhibit inflammatory responses and tumor growth, suggesting potential anticancer properties . Additionally, it has been reported to have antimicrobial and antiviral activities, indicating potential therapeutic applications for certain infectious diseases .

属性

IUPAC Name |

(2R)-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-7-4-10-5-8(2)13(15)12(10)9(3)11(7)6-14/h4,8,14H,5-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOYIVLWRSGBHK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norpterosin B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of (2R)-Norpterosin B?

A1: (2R)-Norpterosin B's structure was elucidated using spectroscopic methods, including extensive 2D-NMR and CD analyses. [] Unfortunately, the provided research abstract does not disclose the molecular formula, weight, or detailed spectroscopic data for this compound. Further investigation into the full research paper or other published literature would be required to obtain this specific information.

Q2: Were any other illudalane sesquiterpenoids found alongside (2R)-Norpterosin B in Pteris semipinnata?

A2: Yes, the study also led to the isolation of two other illudalane sesquiterpenoids: (2R)-12-O-β-D-glucopyranosylnorpterosin B and semipterosin A. [] These findings suggest that Pteris semipinnata could be a potential source of diverse illudalane-type compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7β-[9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl]estra-4-ene-3,17β-diol 17-Acet](/img/no-structure.png)